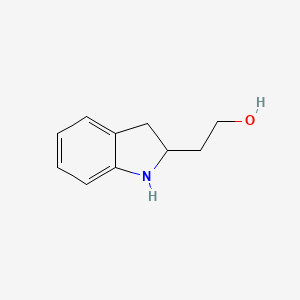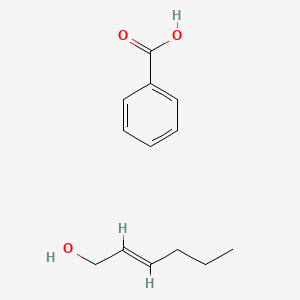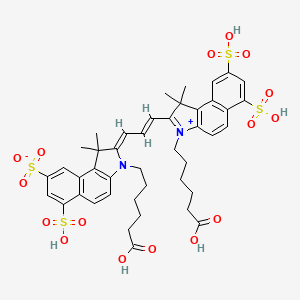
2-(2-Hydroxyethyl)indoline
描述
2-(2-Hydroxyethyl)indoline is a chemical compound belonging to the indoline family, which is a subset of indole derivatives Indoline compounds are characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring The presence of a hydroxyethyl group at the second position of the indoline ring gives this compound its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)indoline can be achieved through several synthetic routes. One common method involves the reduction of 2-(2-Nitroethyl)indoline. The reaction typically proceeds as follows:
Starting Material: 2-(2-Nitroethyl)indoline
Reducing Agent: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst
Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at room temperature or slightly elevated temperatures.
The reduction of the nitro group to a hydroxyl group results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, alternative methods such as catalytic hydrogenation or electrochemical reduction may be employed to achieve the desired product.
化学反应分析
Types of Reactions
2-(2-Hydroxyethyl)indoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-Oxoethyl)indoline.
Reduction: The compound can undergo further reduction to form 2-(2-Aminoethyl)indoline.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 2-(2-Oxoethyl)indoline
Reduction: 2-(2-Aminoethyl)indoline
Substitution: Various substituted indoline derivatives depending on the substituent introduced.
科学研究应用
2-(2-Hydroxyethyl)indoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex indoline derivatives and other heterocyclic compounds.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 2-(2-Hydroxyethyl)indoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the indoline ring system can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
2-(2-Aminoethyl)indoline: Similar structure but with an amino group instead of a hydroxyl group.
2-(2-Oxoethyl)indoline: Similar structure but with a carbonyl group instead of a hydroxyl group.
2-(2-Hydroxyethyl)indole: Similar structure but with an indole ring instead of an indoline ring.
Uniqueness
2-(2-Hydroxyethyl)indoline is unique due to the presence of the hydroxyethyl group, which imparts specific chemical reactivity and potential biological activity. The indoline ring system also provides a distinct structural framework that can interact with various molecular targets, making it a valuable compound for research and development in multiple scientific fields.
属性
IUPAC Name |
2-(2,3-dihydro-1H-indol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYMEVFLUWNLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzo[d][1,2,3]thiadiazol-5-ol](/img/structure/B3283510.png)
![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3283523.png)

![2-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B3283534.png)




